molecular formula C10H22O2<br>C4H9OC2H4OC4H9<br>C10H22O2 B091498 Ethylene glycol dibutyl ether CAS No. 112-48-1

Ethylene glycol dibutyl ether

Cat. No. B091498
CAS RN: 112-48-1
M. Wt: 174.28 g/mol
InChI Key: GDXHBFHOEYVPED-UHFFFAOYSA-N
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Description

Ethylene glycol dibutyl ether (EDB) is a compound synthesized through the Williamson reaction, which involves the reaction of ethylene glycol monobutyl ether (EB) with sodium hydroxide and bromobutane (BuBr) under specific conditions. The optimized synthesis conditions include a reaction temperature of 85°C, a mole ratio of NaOH to EB and BuBr to EB of 1.05 and 1.50 respectively, and a reaction time of 6.5 hours, achieving a conversion rate of EB up to 78% .

Synthesis Analysis

The synthesis process for EDB has been refined to achieve high purity levels. The distillation parameters for the reaction production are carried out under a pressure of 1.3 kPa, with a pot temperature of 115°C and an overhead temperature of 82-84°C. By maintaining a reflux ratio of 2, the purity of EDB can exceed 99.5% . This synthesis is part of a broader context of ethylene glycol (EG) derivatives, which are explored for various industrial applications and synthesized from both fossil fuels and biomass-based resources .

Molecular Structure Analysis

While the specific molecular structure analysis of EDB is not detailed in the provided papers, the general structure of ethylene glycol derivatives involves ether linkages, as seen in the synthesis of macrocyclic di- or tetraester/ether compounds from glycols with diacid chlorides using dibutyltin oxide . The molecular structure of these compounds, including EDB, influences their physical properties and reactivity.

Chemical Reactions Analysis

EDB is synthesized through a reaction that is part of a family of etherification processes. For instance, the etherification of glycerol and ethylene glycol by isobutylene is catalyzed by strong acid ion-exchange resins and influenced by factors such as catalyst, solvent, and temperature . These reactions are equilibrium-limited and can be affected by the solvent's polarity and the homogenization of the reaction mixture .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDB are closely related to those of its analogs, such as ethylene glycol mono-isobutyl ether, which exhibits a critical solution phenomenon with water, indicating a lower critical mixing point at 25.8°C and 30.4 weight percent ether . The self-association behavior of ethylene glycol-derived amphiphiles, including ethers, is also significant, affecting properties like surface tension and solubilization capacity . These properties are essential for applications in surface-active species and the formation of structured systems in both binary and ternary mixtures .

Scientific Research Applications

  • Solvent in Industrial Applications

    • Field : Industrial Chemistry
    • Application : Ethylene glycol dibutyl ether is used as a solvent in many industrial applications such as adhesives, coatings, and pharmaceutical formulations . It has both polar and non-polar properties due to its etheric and alcoholic groups .
    • Method : As a solvent, it is typically mixed with other substances to dissolve materials or facilitate chemical reactions .
    • Results : The use of Ethylene glycol dibutyl ether as a solvent can enhance the effectiveness of industrial processes .
  • Study of Thermodynamic Properties

    • Field : Thermophysics
    • Application : Ethylene glycol dibutyl ether is used in the study of thermodynamic properties of binary mixtures with 2-alkanols .
    • Method : The density, speed of sound, and refractive index of binary mixtures of Ethylene glycol dibutyl ether and 2-alkanols are measured at different temperatures and ambient pressure .
    • Results : The results reveal the intermolecular interactions and structure factors of the binary mixtures .
  • Preparation of Chemicals and Batteries

    • Field : Chemical Engineering
    • Application : Ethylene glycol dibutyl ether is used in the preparation of chemicals and batteries .
    • Method : The specific methods of application would depend on the type of chemical or battery being prepared .
    • Results : The use of Ethylene glycol dibutyl ether in these applications can improve the performance and efficiency of the resulting products .
  • Coating Industry

    • Field : Industrial Coating
    • Application : Ethylene glycol dibutyl ether is used in the coating industry . It can serve as a dispersant in organosols .
    • Method : It is typically mixed with other substances to form coatings .
    • Results : The use of Ethylene glycol dibutyl ether can enhance the effectiveness of coatings .
  • Preparation of Plasticizers

    • Field : Polymer Chemistry
    • Application : Ethylene glycol dibutyl ether can be used in the preparation of plasticizers .
    • Method : The specific methods of application would depend on the type of plasticizer being prepared .
    • Results : The use of Ethylene glycol dibutyl ether in these applications can improve the performance and efficiency of the resulting products .
  • Metal Separation

    • Field : Metallurgy
    • Application : Ethylene glycol dibutyl ether is used in metal separation, especially for extracting metals like gold .
    • Method : It is used in the process of mineral flotation for metal separation .
    • Results : The use of Ethylene glycol dibutyl ether can enhance the efficiency of metal extraction .
  • Chemical Coupling

    • Field : Chemical Synthesis
    • Application : Ethylene glycol dibutyl ether is used in chemical coupling processes .
    • Method : The specific methods of application would depend on the type of chemical reaction being performed .
    • Results : The use of Ethylene glycol dibutyl ether in these applications can improve the efficiency of chemical reactions .
  • Brake Fluid Formulation

    • Field : Automotive Engineering
    • Application : Ethylene glycol dibutyl ether is used in the formulation of brake fluids .
    • Method : It is mixed with other substances to form brake fluids .
    • Results : The use of Ethylene glycol dibutyl ether can enhance the performance of brake fluids .
  • Airplane Fuel Antifreeze

    • Field : Aerospace Engineering
    • Application : Ethylene glycol dibutyl ether is used as an antifreeze in airplane fuels .
    • Method : It is mixed with the fuel to lower its freezing point .
    • Results : The use of Ethylene glycol dibutyl ether can improve the performance of airplane fuels in cold conditions .
  • Metal Cleaning

    • Field : Industrial Cleaning
    • Application : Ethylene glycol dibutyl ether is used in metal cleaning processes .
    • Method : It is typically used as a solvent to remove dirt, grease, and other contaminants from metal surfaces .
    • Results : The use of Ethylene glycol dibutyl ether can enhance the effectiveness of metal cleaning processes .
  • Mineral Flotation

    • Field : Mineral Processing
    • Application : Ethylene glycol dibutyl ether is used in mineral flotation processes .
    • Method : It is used as a frothing agent in the flotation process to separate minerals .
    • Results : The use of Ethylene glycol dibutyl ether can enhance the efficiency of mineral separation .

Safety And Hazards

EDBE may cause significant irritation . It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is normally stable, even under fire conditions . It is recommended to handle EDBE in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Glycol ethers, including EDBE, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the ethers accounts for their unique solvency properties . As a class of products, they are mild-odored solvents for many resins, oils, waxes, fats, and dyestuffs . Therefore, they have a wide range of potential applications in the future.

properties

IUPAC Name

1-(2-butoxyethoxy)butane
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InChI

InChI=1S/C10H22O2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-10H2,1-2H3
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InChI Key

GDXHBFHOEYVPED-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCCC
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Molecular Formula

C10H22O2, Array
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Related CAS

31885-97-9
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-butoxy-
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DSSTOX Substance ID

DTXSID5074268
Record name Ethylene glycol dibutyl ether
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Molecular Weight

174.28 g/mol
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Physical Description

Ethylene glycol dibutyl ether is a colorless liquid. (USCG, 1999), Almost colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

399 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C
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Flash Point

185 °F (USCG, 1999), 185 °F (open cup), 185 °F (85 °C) (CLOSED CUP), 85 °C o.c.
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Solubility

In water, 2.0X10+3 mg/L at 20 °C, Solubility in water: poor
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Density

0.8 (USCG, 1999) - Less dense than water; will float, 0.8319 at 25 °C/25 °C, Bulk density: 7.0 lb/gal at 20 °C ... combustible, Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 6
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Vapor Pressure

0.09 [mmHg], VP: 0.12 mm Hg at 25 °C. 0.016% in saturated air at 25 °C; 1 ppm = 7.13 mg/cu m and 1 mg/L = 140 ppm at 25 °C, 760 mm Hg, 9.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 12
Record name Ethylene glycol dibutyl ether
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Product Name

Ethylene glycol dibutyl ether

Color/Form

Almost colorless liquid

CAS RN

112-48-1
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Record name Glycol dibutyl ether
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Melting Point

-69.1 °C, -69 °C
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Synthesis routes and methods

Procedure details

The mixture consisting of 50 g (0.431 moles) of 2-propyl-1,3-dioxolane and 250 g of ethylene glycol is hydrogenolyzed in a mechanically agitated autoclave of 1-liter capacity, in the presence of 9 mg of hydroquinone, 5 g of palladium catalyst deposited on carbon at a rate of 5% of palladium by weight and of 210 mg of concentrated phosphoric acid. After 3 hours at a temperature of 170° C. under a hydrogen pressure kept constant at 30 bars, the degree of conversion of the 2-propyl dioxolane reaches 98.2%; 46.1 g (0.390 moles) of 2-butoxy-1-ethanol are produced besides 2.35 g (0.0135 moles) of 1,2-dibutoxy ethane and 0.31 g (0.004 moles) of normal butanol.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
Reactant of Route 4
Ethylene glycol dibutyl ether
Reactant of Route 5
Reactant of Route 5
Ethylene glycol dibutyl ether
Reactant of Route 6
Reactant of Route 6
Ethylene glycol dibutyl ether

Citations

For This Compound
137
Citations
KH Lee, HA Wong - Applied and environmental microbiology, 1979 - Am Soc Microbiol
… ether, DEGDME; diethylene glycol monoethyl ether, DEGMEE; diethylene glycol diethyl ether, DEGDEE; diethylene glycol monobutyl ether, DEGMBE; and ethylene glycol dibutyl ether, …
Number of citations: 4 journals.asm.org
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of di(ethylene glycol) dibutyl ether Page 1 Viscosity of di(ethylene glycol) dibutyl ether Data extract from Landolt-Börnstein IV/25: Viscosity of Pure Organic Liquids and Binary Liquid …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of the mixture (1) propylene carbonate; (2) di(ethylene glycol) dibutyl ether Page 1 Viscosity of the mixture (1) propylene carbonate; (2) di(ethylene glycol) dibutyl ether Data extract …
Number of citations: 2 link.springer.com
K Takahashi, S Yokoyama, T Matsumoto… - New Journal of …, 2016 - pubs.rsc.org
… 100 mL of either tetradecane or ethylene glycol dibutyl ether was introduced. The suspension … obtained with tetradecane and ethylene glycol dibutyl ether solvents were recovered by …
Number of citations: 42 pubs.rsc.org
W Cheng-yun, LI Li-xia, XIE Tang-tang… - Journal of Chinese …, 2016 - jcmss.com.cn
… The results show that the limits of quantification (LOQ) are 15 μg/kg for ethylene glycol diethyl ether (EGEE), ethylene glycol dibutyl ether (EGDBE) and N-methylpyrrolidone (NMP); the …
Number of citations: 2 www.jcmss.com.cn
TK Slawecki, MC Molstad - Industrial & Engineering Chemistry, 1956 - ACS Publications
… -n-butyl ether Ethylene glycol mono-n-hexyl ether Ethylene glycol mono-2-ethylbutyl ether Ethylene glycol monophenylether Ethylene glycol diethyl ether Ethylene glycol dibutyl ether …
Number of citations: 21 pubs.acs.org
Y Li, Y You, W Huang, J Yang - Journal of Chemical & Engineering …, 2019 - ACS Publications
… CO 2 absorption: tetraethylene glycol dimethyl ether (TEGDME), diethylene glycol monohexyl ether, 2-butoxyethyl ether, triethylene glycol monobutyl ether, ethylene glycol dibutyl ether, …
Number of citations: 6 pubs.acs.org
KR Wormuth, EW Kaler - The Journal of Physical Chemistry, 1989 - ACS Publications
… When ethylene glycol dibutyl ether is replaced with the more polar ethylene glycol diethyl ether in C12E6/ether oil/water mixtures, the three-phase region shrinks and disappears: the …
Number of citations: 55 pubs.acs.org
JF Knifton - Journal of molecular catalysis, 1985 - Elsevier
… ether, 0; ethylene glycol dibutyl ether, v ; dibutoxymethane, … Ethylene glycol dibutyl ether is also formed. As noted in Table 1, water, … O wt.% ethylene glycol dibutyl ether 4.5 wt.% water …
Number of citations: 7 www.sciencedirect.com

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